4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide
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Overview
Description
4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a dimethylamino group, a methylpiperazinyl group, and a benzothiazolyl group
Preparation Methods
The synthesis of 4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route often begins with the preparation of the benzothiazole core, followed by the introduction of the dimethylamino and methylpiperazinyl groups through various chemical reactions. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in the efficiency and yield of the synthesis. Industrial production methods may involve optimization of these conditions to achieve large-scale synthesis with high purity and consistency .
Chemical Reactions Analysis
4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. .
Scientific Research Applications
4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide can be compared with other similar compounds, such as:
4-(dimethylamino)pyridine: Known for its use as a nucleophilic catalyst.
4-(dimethylamino)-1-(2,3,5,6-tetrafluoropyridin-4-yl)pyridinium: Notable for its temperature-sensitive protonation behavior. These compounds share some structural similarities but differ in their specific functional groups and applications. .
Properties
IUPAC Name |
4-(dimethylamino)-N-[2-(4-methylpiperazin-1-yl)-1,3-benzothiazol-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5OS/c1-24(2)17-7-4-15(5-8-17)20(27)22-16-6-9-18-19(14-16)28-21(23-18)26-12-10-25(3)11-13-26/h4-9,14H,10-13H2,1-3H3,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVAEMMTEZNAOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)NC(=O)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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